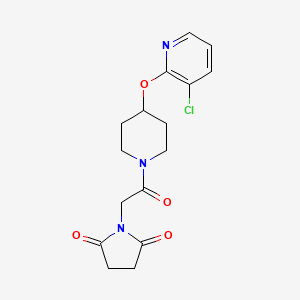
1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound known for its applications in the pharmaceutical and chemical industries. It is characterized by its distinctive pyrrolidine and piperidine rings, coupled with a 3-chloropyridinyl moiety, indicating its versatile reactivity and potential in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione can be achieved through multi-step organic synthesis involving key intermediates. Typical methods may include:
Formation of Pyrrolidine-2,5-dione Core: Starting with maleic anhydride, a reaction with ammonia or an amine to form pyrrolidine-2,5-dione.
Piperidine Ring Formation: This may involve the reaction of a haloalkane with piperidine to introduce the piperidine ring.
Introduction of the 3-Chloropyridinyl Group: Utilizing nucleophilic substitution reactions, 3-chloropyridine can be introduced to the piperidine intermediate.
Coupling of Intermediates: Finally, coupling of these intermediate structures under controlled conditions, often requiring catalysts or specific reagents, to form the final product.
Industrial Production Methods: On an industrial scale, the production may involve batch or continuous flow processes, utilizing automated reactors to ensure precision and yield optimization. Industrial methods would focus on cost-effectiveness, scalability, and environmental compliance, often involving solvent recovery systems and waste minimization protocols.
化学反应分析
Types of Reactions: 1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione undergoes various reactions:
Oxidation: The compound can be subjected to oxidation reactions, typically using oxidizing agents like potassium permanganate, to form more oxidized derivatives.
Reduction: Reduction reactions, often utilizing hydrogenation catalysts like palladium on carbon, can reduce specific functional groups.
Substitution: Both electrophilic and nucleophilic substitution reactions are possible, given the presence of reactive chloropyridinyl and piperidinyl moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium dichromate.
Reduction: Hydrogen gas with catalysts like Pd/C, LiAlH4.
Substitution: Nucleophiles like sodium hydride, electrophiles like alkyl halides.
Major Products Formed: Products vary based on the reactions but include oxidized and reduced forms, as well as various substituted derivatives that retain the core structure.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a reagent in organic synthesis. Biology: Investigated for its potential as a bioactive compound, interacting with specific biological pathways. Medicine: Explored for potential therapeutic properties, including anti-inflammatory or anti-cancer activities. Industry: Utilized in the manufacture of specialty chemicals and intermediates for further synthetic processes.
作用机制
The mechanism of action often involves the interaction of the compound with molecular targets such as enzymes or receptors. Given its complex structure, it might act by inhibiting specific enzymes or modulating receptor activity, leading to its observed effects in biological systems. The molecular pathways could involve binding to active sites or altering protein configurations, thereby affecting cellular processes.
相似化合物的比较
Compared to similar compounds, 1-(2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione offers unique reactivity due to its specific arrangement of functional groups. Similar compounds might include:
1-(2-(4-(Phenylamino)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione: Differing in the nature of the aromatic group, impacting its chemical behavior and applications.
1-(2-(4-((2-Bromopyridin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione: Featuring a bromopyridinyl group instead of chloropyridinyl, influencing reactivity and potential uses. The distinctiveness of this compound lies in its specific chloropyridinyl group, imparting unique properties for specific applications.
Conclusion
This compound is a compound of significant interest due to its complex structure and versatile reactivity, making it valuable in various scientific research fields and industrial applications. Its unique chemical properties and potential for diverse reactions underscore its relevance in advancing chemical and pharmaceutical sciences.
属性
IUPAC Name |
1-[2-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O4/c17-12-2-1-7-18-16(12)24-11-5-8-19(9-6-11)15(23)10-20-13(21)3-4-14(20)22/h1-2,7,11H,3-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUJVQXIKKORJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Iodo-5,5-dimethyl-3-[(3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2573807.png)
![N-(3,5-dimethoxyphenyl)-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2573809.png)

![2-{3-[(Pyridin-4-yloxy)methyl]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B2573812.png)
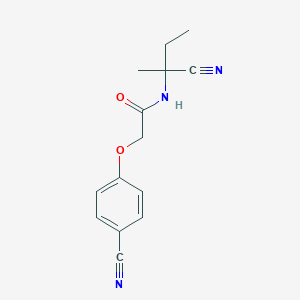
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2573814.png)
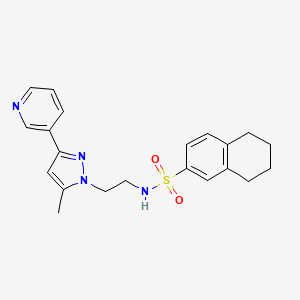
![5-[(4-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573817.png)
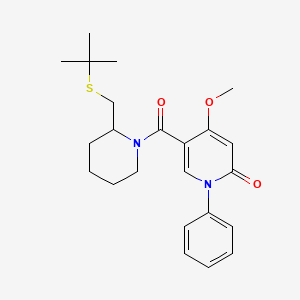
![Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2573821.png)
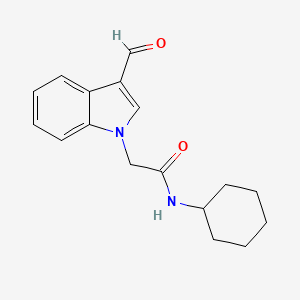
![1-[(3-Methylphenyl)methanesulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2573825.png)
![3-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B2573829.png)
![N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B2573830.png)
